molecular formula C12H9NO4S B5709039 5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid

Cat. No. B5709039
M. Wt: 263.27 g/mol
InChI Key: DVPYPJCHKZKOJU-UHFFFAOYSA-N
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Description

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. Tolfenamic acid is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Tolfenamic acid has been shown to have a variety of biochemical and physiological effects, making it a useful tool for scientific research.

Mechanism of Action

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, tolfenamic acid reduces the production of prostaglandins and, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, tolfenamic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for scientific research. It has also been shown to have a high degree of specificity for COX enzymes, making it a useful tool for studying the role of prostaglandins in various physiological processes.
However, tolfenamic acid does have some limitations. It has been shown to have a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has been shown to have some toxicity in certain cell types, which may limit its use in some applications.

Future Directions

There are several potential future directions for research involving tolfenamic acid. One area of interest is the role of tolfenamic acid in the treatment of cancer. Studies have shown that tolfenamic acid can inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments.
Another area of interest is the potential use of tolfenamic acid in the treatment of cardiovascular disease. Studies have shown that tolfenamic acid can reduce the risk of heart disease by improving insulin sensitivity and reducing inflammation.
Finally, further research may be needed to fully understand the mechanisms of action of tolfenamic acid and its potential uses in various physiological processes. Overall, tolfenamic acid is a valuable tool for scientific research and has the potential to contribute to the development of new treatments for a variety of conditions.

Synthesis Methods

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarbonyl chloride with 5-amino-2-hydroxybenzoic acid. The resulting product is then treated with sodium hydroxide to form the final product, tolfenamic acid.

Scientific Research Applications

5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. This compound acid has been used to study a variety of conditions, including arthritis, cancer, and cardiovascular disease.

properties

IUPAC Name

5-hydroxy-2-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYPJCHKZKOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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